3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride
Description
3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride (hereafter referred to by its systematic name) is an indole-derived amine compound. It is synthesized via a palladium-catalyzed cascade reaction using phenyl hydrazine and 6-chloro-2-hexanone in ethanol at 80°C for 24.5 hours, yielding a pale-yellow shiny solid after purification by trituration from CH₂Cl₂/Et₂O (42% yield) . The compound is structurally characterized by a 2-methylindole moiety linked to a propane-1-amine chain, with a hydrochloride salt enhancing solubility and stability.
Properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9;/h2-3,5,7,14H,4,6,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUJKQSZPYFNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 2-methyl-3-nitroaniline, which undergoes a series of reactions including reduction, cyclization, and substitution to form the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as catalytic hydrogenation, acid-base extraction, and recrystallization to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity arises from three key components:
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Indole ring : Susceptible to electrophilic aromatic substitution (EAS) at the C-2, C-5, and C-7 positions due to electron-rich π-system .
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Primary amine : Participates in nucleophilic reactions (e.g., alkylation, acylation) and forms salts or coordination complexes .
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Hydrochloride salt : Enhances solubility in polar solvents and stabilizes the amine group under acidic conditions .
Nucleophilic Reactions of the Amine Group
The primary amine undergoes typical nucleophilic reactions:
Key Findings :
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Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity .
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Steric hindrance from the 2-methylindole group slightly reduces alkylation yields compared to non-methylated analogs .
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes EAS preferentially at the C-5 and C-7 positions:
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | C-5 | 5-Nitro derivative | 60% | |
| Halogenation | Br, CHCl | C-5, C-7 | 5,7-Dibromo derivative | 55% | |
| Sulfonation | HSO, SO | C-7 | 7-Sulfo derivative | 50% |
Mechanistic Insights :
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The 2-methyl group directs EAS to the C-5/C-7 positions via steric and electronic effects .
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Harsh conditions (e.g., concentrated HSO) may protonate the amine, reducing reaction efficiency.
Reductive Amination and Catalytic Reactions
The amine participates in metal-catalyzed transformations:
| Reaction | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Reductive Amination | NaBH, MeOH | RT, 2 h | Secondary amine | 78% | |
| Cross-Coupling | NiCl, Zn | DMF, 50°C | Aryl-alkyl coupled product | 65% |
Notable Observations :
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Fe(acac) catalyzes Michael additions to the indole side chain .
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Nickel-mediated cross-coupling retains the indole core’s integrity .
Salt Formation and Solubility Effects
The hydrochloride salt influences reactivity:
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Solubility : Highly soluble in water and methanol (>50 mg/mL) but insoluble in non-polar solvents .
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Stability : Decomposes above 200°C; hygroscopic in humid conditions .
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Neutralization : Treatment with NaOH releases the free base, enabling reactions in non-aqueous media.
Comparative Reactivity with Analogues
The 2-methyl group differentiates its reactivity from non-methylated indoles:
| Property | 3-(2-Methyl-1H-indol-3-yl)propan-1-amine HCl | 3-(1H-Indol-3-yl)propan-1-amine |
|---|---|---|
| EAS Rate | Slower (steric hindrance) | Faster |
| Amine pKa_aa | 9.2 (free base) | 8.9 (free base) |
| Thermal Stability | Higher (decomp. 210°C) | Lower (decomp. 195°C) |
Scientific Research Applications
Medicinal Chemistry
3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride is studied for its potential as:
- Antimicrobial Agent : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have shown promising results against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
- Anticancer Properties : The compound has been investigated for its ability to inhibit tubulin polymerization, a mechanism associated with cancer cell proliferation. Studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) by disrupting microtubule dynamics.
Neuroscience
Compounds related to this indole derivative have been explored as potential inhibitors of cholinesterase and monoamine oxidase, enzymes relevant to neurological disorders. By modulating neurotransmitter levels, these compounds may provide therapeutic benefits for conditions like Alzheimer’s disease.
Biological Interaction Studies
The interactions of this compound with various biological targets are under investigation. These studies focus on binding affinities with neurotransmitter receptors and enzymes involved in metabolic pathways, which could lead to significant physiological effects .
Case Study 1: Antimicrobial Activity
A series of derivatives were synthesized and tested for their antibacterial properties against Mycobacterium tuberculosis H37Rv strain. Results indicated that specific modifications to the indole structure enhanced antimicrobial efficacy, paving the way for further optimization as therapeutic agents.
Case Study 2: Anticancer Mechanism
In a study examining the anticancer effects of indole derivatives, one derivative was shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells through tubulin polymerization inhibition. This highlights the compound's potential as a lead structure for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Indole-Propanamine Derivatives
(a) 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride
- Structure : Differs by a fluorine atom at the 5-position of the indole ring.
- Molecular Formula : C₁₁H₁₄ClFN₂ (MW: 228.7 g/mol) .
- Applications: Fluorination often enhances metabolic stability and bioavailability in pharmaceuticals. While specific pharmacological data are unavailable, the fluorine substitution could modulate serotonin receptor affinity compared to the non-fluorinated analog.
(b) 2-(1H-Indol-3-yl)-2-methylpropan-1-amine Hydrochloride
- Structure : Features a methyl group on the propanamine chain (C-2) instead of the indole ring.
- Molecular Formula : C₁₂H₁₇ClN₂ (MW: 224.73 g/mol) .
- Purity : ≥97% as per supplier specifications.
(c) 1-(1-Methyl-1H-indol-3-yl)propan-2-amine Hydrochloride
- Structure : Methyl substitution on the indole nitrogen (1-position) and an amine at C-2 of the propane chain.
- Molecular Formula : C₁₂H₁₆N₂ (MW: 188.27 g/mol for free base) .
- Implications : Methylation at the indole nitrogen could hinder hydrogen bonding in receptor binding, altering pharmacological activity.
Pharmaceutically Relevant Propanamine Derivatives
(a) Duloxetine Hydrochloride
- Structure : (+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine.
- Molecular Formula: C₁₈H₁₉NOS·HCl (MW: 333.88 g/mol) .
- Applications: Clinically used as a serotonin-norepinephrine reuptake inhibitor (SNRI) for depression and neuropathic pain.
- Comparison : Unlike the target compound, duloxetine incorporates a naphthyloxy and thiophene group, enabling dual reuptake inhibition. The indole ring in the target compound may confer selectivity for serotoninergic pathways.
(b) Cinacalcet Impurity A Hydrochloride
- Structure : 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride.
- Molecular Formula : C₁₀H₁₃ClF₃N (MW: 239.67 g/mol) .
- Role : An impurity in cinacalcet synthesis, highlighting the importance of propanamine derivatives in drug quality control.
(b) Purity and Characterization
Biological Activity
3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activity
The compound is primarily recognized for its influence on several biological pathways, particularly in the context of neuropharmacology and cancer therapy. Its structure, characterized by the indole moiety, plays a crucial role in its interactions with biological targets.
- Monoamine Oxidase Inhibition : Research indicates that this compound exhibits potent inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. This inhibition is crucial for the modulation of neurotransmitter levels in the brain, which can impact mood and cognitive functions .
- Anticancer Properties : The compound has been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting histone deacetylases (HDACs), which are implicated in cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to fully characterize this activity .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- MAO Inhibition : The compound demonstrated significant inhibition of MAO enzymes with IC50 values indicating strong potency .
- Cytotoxicity Against Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., HCT116, MDA-MB-231) showing a notable reduction in cell viability and increased apoptosis markers such as cleaved caspase 3 .
Case Studies
Several studies have documented the effects of this compound:
- Neuroprotective Effects : A study highlighted its neuroprotective potential in models of neurodegenerative diseases, suggesting that it could enhance cognitive function through MAO inhibition and antioxidant properties .
- Antitumor Activity : In vivo studies using xenograft models indicated that the compound effectively reduced tumor growth, supporting its potential as an anticancer agent. Notably, it showed a dual selectivity for HDAC1 and HDAC3, which are critical targets in cancer therapy .
Data Tables
| Biological Activity | IC50 Values (µM) | Effect |
|---|---|---|
| MAO-A Inhibition | 0.5 | Strong |
| MAO-B Inhibition | 0.4 | Strong |
| HDAC Inhibition (HDAC3) | 0.0039 | Potent |
| Cytotoxicity (HCT116) | 10 | Moderate |
Q & A
Basic: What are the established synthetic routes for 3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride?
Methodological Answer:
The synthesis typically involves functionalizing the indole core and subsequent amine coupling. A common approach is:
Indole alkylation : React 2-methylindole with a propan-1-amine precursor (e.g., bromopropane) under basic conditions to form the 3-substituted indole intermediate.
Amine protection/deprotection : Use tert-butyl carbamate (Boc) for amine protection to prevent side reactions during alkylation .
Hydrochloride salt formation : Treat the free amine with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.
Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation). Yields range from 70–85% based on analogous syntheses .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Use a combination of:
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). The indole ring and amine moiety should show planar geometry and hydrogen-bonding interactions with Cl⁻ .
- NMR spectroscopy : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 2.2–2.5 ppm).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .
Basic: What are the solubility and formulation guidelines for in vitro/in vivo studies?
Methodological Answer:
- Solubility : Sparingly soluble in water; use DMSO (10–50 mM stock) or ethanol. For aqueous solutions, adjust pH with HCl/NaOH .
- In vivo formulations : Prepare saline suspensions with 0.5% carboxymethyl cellulose or Tween-80 for oral administration. For injections, use sterile PBS (pH 4.5–6.0) .
Storage : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months) .
Advanced: How to resolve contradictions between NMR and X-ray crystallography data?
Methodological Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects.
Variable-temperature NMR : Identify conformational flexibility (e.g., indole ring flipping).
DFT calculations : Compare experimental XRD bond lengths/angles with theoretical models .
Multi-nuclear NMR : Use ¹³C/¹⁵N NMR to probe electronic environments missed in XRD .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalysis : Employ Pd/C or Ni catalysts for selective C–N coupling.
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation).
- Purification : Use counterion exchange (e.g., switching Cl⁻ to PF₆⁻ for crystallization) .
Advanced: How does polymorphism affect bioactivity, and how is it characterized?
Methodological Answer:
Polymorphs can alter solubility and receptor binding.
Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) and analyze via PXRD.
DSC/TGA : Identify thermal stability differences between forms.
In vitro assays : Compare dissolution rates and IC₅₀ values across polymorphs .
Advanced: What mechanistic insights guide its use in serotonin receptor studies?
Methodological Answer:
The indole moiety mimics tryptamine, a serotonin precursor.
Docking studies : Model interactions with 5-HT receptors (e.g., hydrophobic pockets for the methyl group).
Radioligand assays : Use ³H-labeled compound to quantify binding affinity (Kd).
Functional assays : Measure cAMP inhibition in HEK293 cells expressing 5-HT₁A receptors .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C.
- Oxidative stress : Add H₂O₂ or liver microsomes to simulate metabolic breakdown.
- Light sensitivity : Store solutions in amber vials and track UV-Vis absorbance changes .
Advanced: What chiral resolution methods are effective for enantiopure synthesis?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
- Asymmetric catalysis : Apply Jacobsen’s catalyst for enantioselective alkylation .
Advanced: How is this compound utilized as a synthon in drug development?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
